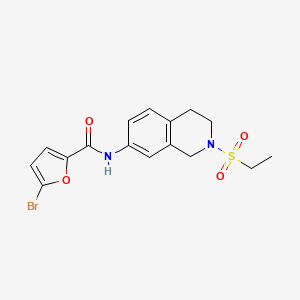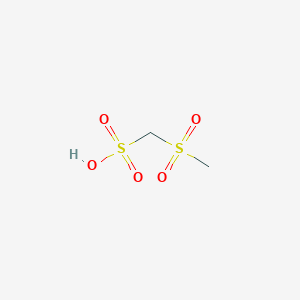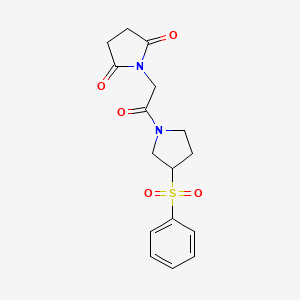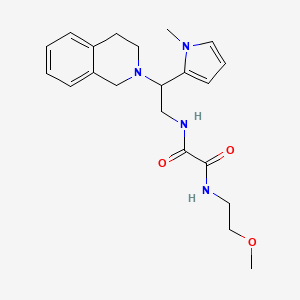![molecular formula C20H24N4O6 B2369314 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate CAS No. 878081-47-1](/img/structure/B2369314.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate, also known as CCMA, is a chemical compound that has been widely used in scientific research. CCMA is a potent inhibitor of a specific enzyme called protein kinase Mζ (PKMζ), which has been shown to play a crucial role in long-term memory storage in the brain.
Mecanismo De Acción
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate acts as a competitive inhibitor of PKMζ, binding to the active site of the enzyme and preventing its activity. PKMζ is a persistently active form of protein kinase C (PKC) that is involved in the maintenance of long-term memory storage. Inhibition of PKMζ by [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate disrupts the maintenance of long-term memory, leading to impaired memory consolidation.
Biochemical and Physiological Effects:
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to have potent inhibitory effects on PKMζ activity, leading to impaired long-term memory consolidation in animal models. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has also been shown to have a significant impact on the expression of several genes involved in synaptic plasticity and memory consolidation. Additionally, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to have limited toxicity in animal models, suggesting that it may have a good safety profile for potential therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate as a research tool is its specificity for PKMζ inhibition, which allows for the selective manipulation of long-term memory consolidation. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate also has limited toxicity in animal models, making it a potentially safe and effective research tool. However, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research involving [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate. One area of interest is the development of more potent and selective inhibitors of PKMζ, which may have greater therapeutic potential for memory-related disorders. Another area of interest is the investigation of the role of PKMζ in other neurological disorders, such as depression and anxiety. Additionally, the potential use of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate as a research tool for investigating the mechanisms underlying memory consolidation and synaptic plasticity remains an active area of investigation.
Métodos De Síntesis
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate involves several steps, starting with the reaction between 4-nitrobenzoic acid and thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethanol to form 2-(morpholin-4-yl)-5-nitrobenzoic acid. The final step involves the reaction of this intermediate with (1-cyanocyclohexyl)carbamic acid tert-butyl ester to form [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate.
Aplicaciones Científicas De Investigación
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, post-traumatic stress disorder, and drug addiction. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to selectively inhibit PKMζ, which is known to play a critical role in the maintenance of long-term memory. Inhibition of PKMζ by [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to impair the consolidation of long-term memory in animal models, suggesting that [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate may have therapeutic potential in memory-related disorders.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-morpholin-4-yl-5-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6/c21-14-20(6-2-1-3-7-20)22-18(25)13-30-19(26)16-12-15(24(27)28)4-5-17(16)23-8-10-29-11-9-23/h4-5,12H,1-3,6-11,13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHSALNIKVKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)

![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)
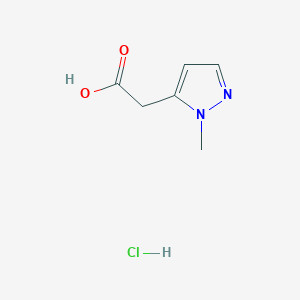
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)


![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)
